molecular formula C7H6FN3 B1332655 4-fluoro-1H-indazol-7-amine CAS No. 866144-03-8

4-fluoro-1H-indazol-7-amine

Cat. No. B1332655
M. Wt: 151.14 g/mol
InChI Key: ZPFIZWATXFSGMW-UHFFFAOYSA-N
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Description

4-fluoro-1H-indazol-7-amine is a fluorinated compound that is of interest in the field of medicinal chemistry due to its potential biological activity. While the provided papers do not directly discuss 4-fluoro-1H-indazol-7-amine, they do provide insights into the synthesis, structure, and biological activity of related fluorinated heterocyclic amines, which can be informative for understanding the characteristics of 4-fluoro-1H-indazol-7-amine.

Synthesis Analysis

The synthesis of fluorinated heterocyclic compounds often involves multi-step procedures. For instance, a three-step synthetic procedure was used to prepare a series of fluorinated triazolo-triazines starting from nicotinic hydrazides, with the fluorine-substituted aryl fragment introduced in the final step through cyclocondensation . Similarly, 4-amino-7-nitrobenz-2-oxa-1,3-diazole, a related fluorogenic amine, was synthesized and used as a substrate for enzyme assays . Another compound, 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, was synthesized from 2-amino-4-fluoro benzoic acid and urea through cyclization, chlorination, and nucleophilic substitution . These methods could potentially be adapted for the synthesis of 4-fluoro-1H-indazol-7-amine.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR and MS. For example, the structures of the synthesized triazolo-triazines were confirmed by 1H and 13C NMR spectral data, and their tautomeric preferences were established using 2D NOESY experiments . The structure of the synthesized 7-fluoroquinazoline derivative was also confirmed by NMR and MS spectrum . These techniques would be essential for confirming the structure of 4-fluoro-1H-indazol-7-amine once synthesized.

Chemical Reactions Analysis

The reactivity of fluorinated amines can be influenced by the presence of the fluorine atom, which can affect the electronic properties of the molecule. The papers provided do not detail specific reactions of 4-fluoro-1H-indazol-7-amine, but they do discuss the synthesis of related compounds, which involves reactions such as cyclocondensation and nucleophilic substitution . These reactions are important for constructing the heterocyclic core and introducing functional groups.

Physical and Chemical Properties Analysis

Fluorinated compounds often exhibit unique physical and chemical properties due to the electronegativity and small size of the fluorine atom. For example, the antiproliferative activity of the synthesized triazolo-triazines against various cancer cell lines was evaluated, with one compound showing significant activity . The fluorogenic properties of 4-amino-7-nitrobenz-2-oxa-1,3-diazole were also demonstrated, highlighting its potential as a substrate for enzyme assays . These properties suggest that 4-fluoro-1H-indazol-7-amine could also exhibit interesting biological activities and could be used in similar applications.

Scientific Research Applications

Antitumor Activity

  • Synthesis and Antitumor Activity : 4-fluoro-1H-indazol-7-amine has been involved in the synthesis of compounds with antitumor activities. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, synthesized from 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine, showed inhibitory effects on cancer cell proliferation (Hao et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Metals : Triazole Schiff bases, synthesized with components including 4-fluoro-1H-indazol-7-amine, have been investigated as corrosion inhibitors in acid media for mild steel. These inhibitors showed efficiency that increased with concentration (Chaitra et al., 2015).

Antibacterial Synthesis

  • Oxazolidinone Antibacterial Candidate : 4-fluoro-1H-indazol-7-amine has been used in the large-scale preparation of oxazolidinone antibacterial candidates. The process was noted for its environmental friendliness and cost-effectiveness (Yang et al., 2014).

Factor Xa Inhibitors

  • Factor Xa Inhibitors : A series of potent and selective factor Xa inhibitors employing 4-fluoro-1H-indazol-7-amine as a key moiety have been developed. These compounds displayed high inhibitory potencies due to the 7-fluoroindazolyl moiety's interaction with the protein's beta-sheet domain (Lee et al., 2008).

Chemical Synthesis

  • Efficient Synthesis of 1H-Indazoles : 4-fluoro-1H-indazol-7-amine has been employed in the synthesis of 1H-indazoles via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling (Wang & Li, 2016).

Spectrophotometry and Spectrofluorimetry Analysis

  • Analysis of Pharmaceutical Amines : 4-fluoro-1H-indazol-7-amine derivatives have been used as labeling reagents in the spectrophotometric and spectrofluorimetric analysis of pharmaceutical amines (Elbashir et al., 2011).

Synthesis of Fused Tetracyclic Heterocycles

  • Catalyst-Free Conditions Synthesis : The compound has been involved in the synthesis of fused tetracyclic heterocycles, like 11-aryl-3H-indazolo[5,4-b][1,6]naphthyridine, under catalyst-free conditions, showcasing its versatility in organic synthesis (Li et al., 2013).

Safety And Hazards

The safety information for 4-fluoro-1H-indazol-7-amine indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indazole-containing derivatives, including 4-fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their broad range of chemical and biological properties . They are important building blocks for many bioactive natural products and commercially available drugs . Therefore, the future directions in the study of 4-fluoro-1H-indazol-7-amine and similar compounds may involve further exploration of their synthesis methods, biological activities, and potential applications in drug development .

properties

IUPAC Name

4-fluoro-1H-indazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFIZWATXFSGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363405
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-1H-indazol-7-amine

CAS RN

866144-03-8
Record name 4-fluoro-1H-indazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1H-indazol-7-amine
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